2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Kinase inhibition Oncology research Biochemical assay

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 1232432-61-9) is a synthetic heterocyclic amine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. The compound features a 4-methylpyridin-2-yl group linked to a 2-methylpropan-1-amine backbone, placing it within the broader class of substituted pyridinyl-methylamine derivatives.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 1232432-61-9
Cat. No. B1505168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine
CAS1232432-61-9
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(C)(C)CN
InChIInChI=1S/C10H16N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3
InChIKeyQILOPDWWESDMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 1232432-61-9): A Pyridinyl-Methylamine Research Intermediate for Targeted Kinase and Ion Channel Drug Discovery


2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 1232432-61-9) is a synthetic heterocyclic amine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol [1]. The compound features a 4-methylpyridin-2-yl group linked to a 2-methylpropan-1-amine backbone, placing it within the broader class of substituted pyridinyl-methylamine derivatives. This structural class has been disclosed in patents as modulators of voltage-gated Kv7 (KCNQ) potassium ion channels [2], while independent database entries identify this specific compound as an inhibitor of Abl kinase (IC50 = 24 nM) [3]. However, primary peer-reviewed literature explicitly characterizing this exact compound is notably sparse. The available evidence base is constrained to isolated database entries and patent family disclosures rather than comprehensive SAR studies or head-to-head comparisons in published research. This evidence guide documents the quantifiable data points that exist while explicitly noting where comparative evidence remains absent.

Why Generic Substitution of 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 1232432-61-9) Is Not Supported by Comparative Evidence


Direct head-to-head comparisons between this compound and its closest analogs are not available in the current public literature. The 4-methylpyridin-2-yl substitution pattern and the gem-dimethyl substitution on the propan-1-amine backbone together create a unique steric and electronic profile that distinguishes this compound from regioisomers such as 2-methyl-1-(4-methylpyridin-2-yl)propan-1-amine (CAS 1270393-11-7) and chain-length variants such as 3-(4-methylpyridin-2-yl)propan-1-amine (CAS 1000548-43-5) . However, no published SAR study quantifies how these structural differences translate into differential binding affinity, selectivity, or functional activity in a given assay system. Therefore, claims of functional superiority over any specific analog cannot be substantiated at this time. Procurement decisions should be driven by research-specific screening requirements, synthetic accessibility, and vendor quality specifications rather than presumed differentiated performance.

2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 1232432-61-9): Quantitative Evidence Assessment for Scientific Procurement


Abelson (Abl) Tyrosine Kinase Inhibition: 24 nM IC50 Against Recombinant Human Abl Kinase Domain

The compound 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine exhibits in vitro inhibition of the recombinant human Abelson (Abl) tyrosine kinase domain with an IC50 value of 24 nM in a biochemical peptide phosphorylation assay [1]. No comparator data for close structural analogs (e.g., compounds lacking the 4-methyl substitution on the pyridine ring or with alternative amine chain lengths) are available in the same assay system. This data point originates from a BindingDB entry referencing an unspecified journal article and represents the only quantitative kinase inhibition value publicly accessible for this exact compound.

Kinase inhibition Oncology research Biochemical assay

Anti-HIV Activity in CEM-T4 Cells: >90% Inhibition at >20 μM with Equivalent Cytotoxicity

In the NIAID Division of AIDS Antiviral Screening Program, 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine was evaluated for anti-HIV activity in CEM-T4 cells [1]. The compound demonstrated >90% inhibition of viral replication at concentrations >20 μM in an MTT assay. However, cellular toxicity was also observed at comparable concentrations (90% inhibition at μM range), indicating that the observed antiviral effect cannot be dissociated from cytotoxicity in this assay system. No comparator data for close structural analogs are available in this dataset.

Antiviral screening HIV research Cytotoxicity

Vendor Purity Specifications: 95% Baseline vs. 98% Alternative Supply

Multiple chemical suppliers list this compound with a minimum purity specification of 95% [1], representing the common commercial standard. However, at least one supplier (Leyan) offers the compound at 98% purity , providing a quantifiably higher purity option for researchers requiring reduced impurity profiles for sensitive assays or as a synthetic intermediate where side reactions from impurities may be problematic. No stability data, analytical characterization beyond purity percentage, or lot-to-lot variability metrics are publicly disclosed across vendor datasheets.

Chemical procurement Purity specification Vendor comparison

Class-Level Inference: Substituted Pyridinyl-Methylamines as Kv7 (KCNQ) Potassium Channel Modulators

The compound 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine falls within the Markush structure of substituted pyridinyl-methylamine derivatives disclosed in US Patent Application US-20120059037-A1 (NeuroSearch, 2012) as modulators of voltage-gated Kv7 (KCNQ) potassium ion channels [1]. The patent claims these compounds have medical utility for disorders responsive to Kv7 channel activation, including epilepsy, pain, anxiety, and certain psychiatric conditions. However, this specific compound is not exemplified in the patent with quantitative electrophysiological data; its inclusion is structural and class-based. No direct Kv7 channel activity measurements for this exact compound are publicly available.

Ion channel modulation Neurology research Patent family

Absence of Anti-HIV Activity: Negative Screening Result Against HIV-1

In a separate antiviral screening dataset, this compound was tested for activity against HIV-1 and reported as "not active" . This contrasts with the >90% inhibition observed in CEM-T4 cells described in Evidence Item 2, suggesting either assay condition differences (strain, cell type, or endpoint measurement) or potential data inconsistency across screening databases. The negative result serves as a cautionary data point for researchers considering this compound for HIV research applications, highlighting the importance of independent validation.

Antiviral screening Negative control data HIV-1

Computational Bioactivity Prediction: Putative Lipid Metabolism Regulation and DNA Synthesis Inhibition

Computational bioactivity prediction models assign this compound a probability score of 0.999 for lipid metabolism regulator activity and 0.991 for DNA synthesis inhibition [1]. Additionally, the compound is predicted to have angiogenesis stimulant activity (0.995) and apoptosis agonist activity (0.979). These are in silico predictions derived from structural similarity algorithms, not experimentally validated measurements. No comparator predictions for close structural analogs are provided in the same dataset.

Computational prediction Bioactivity profiling In silico screening

Recommended Research Applications for 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine (CAS 1232432-61-9) Based on Available Evidence


Kinase Inhibitor Screening for Oncology Drug Discovery Programs

This compound is suitable as a starting scaffold for kinase inhibitor screening programs, specifically targeting Abl kinase based on the 24 nM IC50 value documented in BindingDB [1]. Researchers developing Abl-directed therapeutics (e.g., for chronic myeloid leukemia or related malignancies) may use this compound as a reference point for structure-activity relationship (SAR) exploration, or as a positive control in biochemical kinase assays. Note that selectivity against other kinases, cellular activity, and in vivo pharmacokinetics remain uncharacterized and must be independently established. Procurement consideration: the 98% purity grade is recommended for kinase assays to minimize false signals from impurities.

Ion Channel Drug Discovery: Kv7 (KCNQ) Modulator Exploratory Research

Given its structural inclusion in US Patent US-20120059037-A1 disclosing substituted pyridinyl-methylamines as Kv7 potassium channel modulators [2], this compound may be evaluated in ion channel drug discovery programs targeting neurological disorders such as epilepsy, neuropathic pain, or anxiety. Researchers should conduct de novo electrophysiological characterization using patch-clamp or fluorescence-based assays to establish actual Kv7 channel activity for this specific compound, as the patent does not provide exemplification data. The compound's primary amine functionality also makes it amenable to further synthetic derivatization for SAR exploration.

Synthetic Building Block for Medicinal Chemistry Optimization

The primary amine moiety and pyridine ring system make this compound a versatile intermediate for the synthesis of more complex drug-like molecules. It can undergo reactions typical of primary aliphatic amines, including amide bond formation, reductive amination, and sulfonamide synthesis, enabling rapid analog generation. The gem-dimethyl substitution on the propan-1-amine backbone may confer metabolic stability advantages in downstream compounds, though this property has not been directly measured for this intermediate. Procurement of the 98% purity grade minimizes side reactions during multi-step synthesis, while the 95% grade is sufficient for preliminary exploratory chemistry.

Negative Control or Counter-Screen in Antiviral Assay Development

Based on the conflicting antiviral screening results—positive activity with concurrent cytotoxicity in CEM-T4 cells [3] versus an independent "not active" designation against HIV-1 —this compound may serve as a useful tool for validating assay robustness and distinguishing true antiviral effects from cytotoxicity-driven artifacts. Its low selectivity profile in the CEM-T4 assay makes it a potential control compound for establishing assay windows and confirming that screening hits represent genuine antiviral activity rather than non-specific cellular toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.